5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid
Description
5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a bromine atom at the 5-position and a 1-methylcyclopropyl substituent at the 2-position. The cyclopropane ring introduces steric and electronic effects that influence reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-9(2-3-9)8-11-4-5(10)6(12-8)7(13)14/h4H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAERMIFHDSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC=C(C(=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698237-50-1 | |
| Record name | 5-bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the substitution of the bromine atom.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 2-Position
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid (CAS 304902-95-2)
- Structure : Lacks the methyl group on the cyclopropane ring.
- Molecular Formula : C₈H₇BrN₂O₂, Molecular Weight : 243.04.
- This compound is used in synthetic routes requiring cyclopropane-containing intermediates.
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS 50593-92-5)
- Structure : Replaces the cyclopropyl group with a methylthio (-SCH₃) group.
- Molecular Formula : C₇H₅BrN₂O₂S, Molecular Weight : 249.11 (calculated).
- Key Differences : The methylthio group is electron-rich due to sulfur’s lone pairs, enhancing nucleophilic aromatic substitution (NAS) reactivity. It exhibits a structural similarity score of 0.77 compared to the target compound.
2-Amino-5-bromopyrimidine-4-carboxylic Acid (CAS 914208-48-3)
- Structure: Substitutes the cyclopropyl group with an amino (-NH₂) group.
- Molecular Formula : C₅H₄BrN₃O₂, Molecular Weight : 218.01.
- Key Differences: The amino group increases hydrogen-bonding capacity, making it suitable for interactions in enzyme active sites. Its lower molecular weight may improve solubility.
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic Acid (CAS 1975916-26-7)
- Structure : Incorporates a 4-methylpiperazine ring at the 2-position.
- Molecular Formula : C₁₀H₁₃BrN₄O₂, Molecular Weight : 301.14.
- This compound is heavier and more complex synthetically.
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic Acid
- Structure: Features a dimethylamino (-N(CH₃)₂) group.
- Key Differences: The dimethylamino group is strongly electron-donating, altering electronic properties and reactivity. High cost ($2222/5g) suggests challenging synthesis.
Structural and Functional Comparison Table
| Compound (CAS) | Substituent at 2-Position | Molecular Formula | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|
| 5-Bromo-2-(1-methylcyclopropyl)... | 1-Methylcyclopropyl | C₉H₉BrN₂O₂ | 257.09 (estimated) | High steric demand; drug intermediates |
| 304902-95-2 | Cyclopropyl | C₈H₇BrN₂O₂ | 243.06 | Intermediate for cyclopropane derivatives |
| 50593-92-5 | Methylthio | C₇H₅BrN₂O₂S | 249.11 | Enhanced NAS reactivity |
| 914208-48-3 | Amino | C₅H₄BrN₃O₂ | 218.01 | Hydrogen-bonding capacity |
| 1975916-26-7 | 4-Methylpiperazinyl | C₁₀H₁₃BrN₄O₂ | 301.14 | Targets charged biological sites |
Biological Activity
5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its potential biological activities, particularly in pharmaceutical applications. This compound features a bromine atom at the 5-position, a carboxylic acid group at the 4-position, and a 1-methylcyclopropyl substituent at the 2-position, contributing to its unique chemical reactivity and biological interactions.
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 245.08 g/mol
The structural features of this compound allow it to interact with various biological targets, which is crucial for its potential therapeutic effects.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes or receptors. The presence of the bromine atom and the carboxylic acid group enhances its binding affinity to target molecules, potentially leading to significant pharmacological effects .
Anticancer Activity
Research indicates that compounds structurally similar to this compound may exhibit anticancer properties. For instance, studies have shown that related pyrimidine derivatives can inhibit cancer cell proliferation in various models, including lung adenocarcinoma . The compound's ability to induce cytotoxicity in cancer cells has been evaluated using assays such as MTT, comparing its effects with established chemotherapeutic agents like cisplatin.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity against multidrug-resistant pathogens. Compounds similar to this compound have been screened against various bacteria, including Klebsiella pneumoniae and Staphylococcus aureus, demonstrating potential as effective antimicrobial agents .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-pyrimidinylacetic acid | Contains a bromine and an acetic acid moiety | Different functional group alters reactivity |
| 5-Chloro-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid | Chlorine instead of bromine | May exhibit different biological properties |
| 2-(1-Methylcyclopropyl)-pyrimidin-4-carboxylic acid | Lacks halogen substitution | Focuses on cyclopropyl effects without halogen influence |
These comparisons highlight how the unique halogenation and cyclopropyl substitution in this compound may influence its reactivity and biological activity differently from other derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrimidine derivatives similar to this compound:
- Anticancer Studies : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that related compounds exhibited structure-dependent anticancer activity. The cytotoxicity was assessed through viability assays, revealing promising results compared to standard treatments like cisplatin .
- Antimicrobial Screening : Research involving multidrug-resistant strains indicated that certain derivatives could effectively inhibit bacterial growth, showcasing their potential as new antimicrobial agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound interacts with specific molecular targets associated with disease pathways, providing insights into its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine precursors. Key steps include:
- Bromination : Introducing bromine at the 5-position via electrophilic substitution using reagents like NBS (N-bromosuccinimide) under controlled conditions .
- Cyclopropane Introduction : The 1-methylcyclopropyl group at position 2 can be added via cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclopropane-containing boronic esters .
- Carboxylic Acid Formation : Hydrolysis of a methyl ester intermediate (e.g., using LiOH or HCl) to yield the final carboxylic acid .
- Critical Considerations : Optimize reaction temperatures and catalysts (e.g., Pd(PPh₃)₄ for coupling) to avoid side reactions. Monitor steric hindrance from the cyclopropane group during functionalization .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropane protons at δ 0.8–1.2 ppm and carboxylic acid protons at δ 12–14 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₉H₁₀BrN₂O₂: 257.0 m/z) .
- X-ray Crystallography : Resolves 3D structure, particularly for assessing steric effects of the cyclopropane group .
- HPLC : Validates purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of the 1-methylcyclopropyl group?
- Methodological Answer :
- Protecting Groups : Temporarily mask the carboxylic acid (e.g., as a methyl ester) to reduce steric bulk during coupling reactions .
- Catalyst Optimization : Use bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to enhance selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Bromine at position 5 activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions.
- Coupling Reactions : Bromine facilitates Suzuki-Miyaura couplings at position 4 (carboxylic acid) but may require elevated temperatures (80–100°C) for Buchwald-Hartwig aminations .
- Contrast with Chlorine : Bromine’s larger atomic size slows oxidative addition in Pd-catalyzed reactions compared to chlorine, as noted in comparative studies .
Q. What analytical methods resolve contradictions in reaction yields reported across studies?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst loading, solvent ratios) to identify yield-limiting factors .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., debrominated intermediates or cyclopropane ring-opening products) .
- Reproducibility Checks : Cross-validate results using alternative catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
